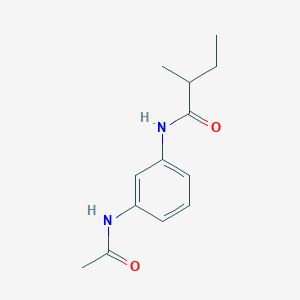

N-(3-acetamidophenyl)-2-methylbutanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

N-(3-acetamidophenyl)-2-methylbutanamide |

InChI |

InChI=1S/C13H18N2O2/c1-4-9(2)13(17)15-12-7-5-6-11(8-12)14-10(3)16/h5-9H,4H2,1-3H3,(H,14,16)(H,15,17) |

InChI Key |

ARVBRUYZYLJRKP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 3 Acetamidophenyl 2 Methylbutanamide

Diverse Synthetic Routes for N-(3-acetamidophenyl)-2-methylbutanamide

The construction of the amide bond in this compound is the central challenge in its synthesis. The choice of synthetic route often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and environmental impact.

Convergent Synthesis Approaches

Convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. For this compound, a convergent approach typically involves the preparation of two main precursors: 3'-aminoacetanilide (N-(3-aminophenyl)acetamide) and an activated form of 2-methylbutanoic acid.

The most common method for forming the amide bond is the reaction of the amine precursor with an acyl halide, specifically 2-methylbutanoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Table 1: Reaction Conditions for Convergent Synthesis

| Reactants | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 3'-aminoacetanilide, 2-methylbutanoyl chloride | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to 25 | 2-4 | ~85-95 |

| 3'-aminoacetanilide, 2-methylbutanoyl chloride | Tetrahydrofuran (THF) | Pyridine | 0 to 25 | 3-6 | ~80-90 |

Alternatively, coupling reagents commonly used in peptide synthesis can be employed to facilitate the amide bond formation directly from 2-methylbutanoic acid and 3'-aminoacetanilide. Reagents such as dicyclohexylcarbodiimide (DCC) with an additive like 4-dimethylaminopyridine (DMAP) can be effective.

Linear Synthesis Strategies and Pathway Elucidation

A linear synthesis approach involves the sequential modification of a single starting material. For this compound, a plausible linear pathway could commence with a simpler aromatic compound, such as 3-nitroaniline.

The elucidation of this pathway would involve the following steps:

Amide Formation: The amino group of 3-nitroaniline is first acylated with 2-methylbutanoyl chloride to form N-(3-nitrophenyl)-2-methylbutanamide.

Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C).

Acetylation: The newly formed amino group is subsequently acetylated using acetic anhydride or acetyl chloride to yield the final product, this compound.

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several green strategies can be implemented.

One promising approach is the use of biocatalysts, such as enzymes, to form the amide bond. Lipases, for instance, can catalyze the amidation of carboxylic acids and amines under mild conditions, often in greener solvents or even solvent-free systems. nih.gov This enzymatic approach avoids the use of hazardous coupling reagents and harsh reaction conditions. rsc.orgresearchgate.net The use of enzymes like Candida antarctica lipase B (CALB) has shown great potential for the synthesis of a variety of amides with high yields and conversions. nih.gov

Furthermore, the selection of solvents plays a crucial role in the greenness of a synthesis. Replacing chlorinated solvents like dichloromethane with more environmentally benign alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental footprint. Additionally, visible-light-induced iron-catalyzed synthesis of N-aryl amides from nitroarenes and chloroalkanes presents an environmentally benign method that avoids the use of exogenous reductants and photocatalysts. rsc.org

Precursor Chemistry and Intermediate Derivatization for this compound

The successful synthesis of the target compound is highly dependent on the efficient preparation and purification of its key precursors and the confirmation of any reaction intermediates.

Synthesis and Functionalization of Key Precursors

3'-Aminoacetanilide (N-(3-aminophenyl)acetamide): This precursor can be synthesized through the reduction of m-nitroacetanilide. wikipedia.org A common laboratory method involves the use of a reducing agent like tin(II) chloride in an acidic medium. An alternative industrial-scale synthesis involves the catalytic hydrogenation of m-nitroaniline followed by acetylation. A method for synthesizing m-aminoacetanilide involves replacing hydrochloric acid with hydrogen chloride gas, which simplifies the process by omitting the mother liquor concentration step. google.com

2-Methylbutanoic Acid and its Derivatives: Racemic 2-methylbutanoic acid can be prepared via a Grignard reaction between 2-chlorobutane and carbon dioxide. wikipedia.org The more reactive 2-methylbutanoyl chloride can be synthesized from 2-methylbutanoic acid by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net This acyl chloride is a key reagent in the convergent synthesis approach.

Spectroscopic and Chromatographic Confirmation of Reaction Intermediates

The confirmation of the structure and purity of intermediates is crucial for the success of a multi-step synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable tools for elucidating the structure of organic molecules. For an intermediate like N-(3-nitrophenyl)-2-methylbutanamide, the proton NMR would show characteristic signals for the aromatic protons, the protons of the 2-methylbutyl group, and the amide proton. The carbon NMR would similarly display distinct peaks for each carbon atom in the molecule.

Table 2: Predicted Spectroscopic Data for a Key Intermediate

| Intermediate | Technique | Expected Chemical Shifts (δ, ppm) |

| N-(3-nitrophenyl)-2-methylbutanamide | ¹H NMR (CDCl₃) | ~8.5 (s, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~2.3 (m, 1H, CH), ~1.7 (m, 1H, CH₂), ~1.4 (m, 1H, CH₂), ~1.2 (d, 3H, CH₃), ~0.9 (t, 3H, CH₃) |

| N-(3-nitrophenyl)-2-methylbutanamide | ¹³C NMR (CDCl₃) | ~175 (C=O), ~148 (Ar-C-NO₂), ~140 (Ar-C-NH), ~130 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-CH), ~115 (Ar-CH), ~45 (CH), ~27 (CH₂), ~17 (CH₃), ~11 (CH₃) |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The intermediate N-(3-nitrophenyl)-2-methylbutanamide would exhibit strong absorption bands corresponding to the N-H stretch, the C=O stretch of the amide, and the characteristic stretches of the nitro group.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a reaction by comparing the retention factors (Rf) of the starting materials, intermediates, and products.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis of purity and the purification of intermediates and the final product. By selecting an appropriate column and mobile phase, baseline separation of the components of a reaction mixture can be achieved.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable intermediates, GC-MS can provide information on both the retention time (from GC) and the molecular weight and fragmentation pattern (from MS), aiding in structure confirmation.

Through the careful application of these synthetic and analytical methodologies, this compound can be prepared and characterized with a high degree of confidence in its structure and purity.

Optimization of Reaction Conditions and Yield Enhancement for this compound

The formation of the amide bond in this compound can be achieved through various coupling methods. Optimization of these methods is crucial for maximizing the yield and purity of the product. Key parameters for optimization include the choice of catalyst, solvent, and reaction temperature.

A variety of catalysts can be employed to facilitate the amidation reaction. Common choices include carbodiimides, phosphonium salts, and organometallic complexes. The selection of the catalyst and any associated ligands can significantly influence the reaction rate and yield. For the synthesis of N-aryl amides, boronic acid catalysts have also shown promise. acs.org

A screening of different catalysts for the synthesis of this compound from 3'-aminoacetanilide and 2-methylbutanoic acid would be necessary to identify the most efficient system. The following table illustrates a hypothetical catalyst screening study.

Table 1: Catalyst Screening for the Synthesis of this compound

| Entry | Catalyst (mol%) | Activating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | EDC (150) | HOBt (150) | DIPEA | DMF | 25 | 12 | 85 |

| 2 | HATU (120) | - | DIPEA | DMF | 25 | 8 | 92 |

| 3 | PyBOP (120) | - | DIPEA | CH2Cl2 | 25 | 10 | 88 |

| 4 | TiF4 (10) | - | - | Toluene | 110 | 24 | 78 |

| 5 | o-Iodophenylboronic acid (10) | 4Å MS | - | Toluene | 25 | 24 | 82 |

This data is illustrative and based on general findings in amide synthesis. acs.orgrsc.org

Ligand effects are particularly important in metal-catalyzed amidation reactions. For instance, in palladium-catalyzed reactions, the choice of phosphine ligand can influence the catalytic activity and selectivity.

The choice of solvent and reaction temperature are critical parameters that affect reaction rates, solubility of reactants, and potentially the product yield and purity. A systematic study of these parameters is essential for optimizing the synthesis of this compound. The reaction temperature can also impact the stability of reactants and products, and undesirable side reactions may occur at elevated temperatures. biotage.com

An illustrative study on the effect of solvent and temperature on the yield of this compound is presented in the following table.

Table 2: Solvent and Temperature Effects on the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | 0 | 24 | 75 |

| 2 | DMF | 25 | 12 | 92 |

| 3 | DMF | 60 | 6 | 88 |

| 4 | CH2Cl2 | 25 | 24 | 80 |

| 5 | THF | 25 | 24 | 85 |

| 6 | Toluene | 80 | 12 | 70 |

This data is illustrative and based on general findings in amide synthesis. biotage.comanalis.com.my

Stereoselective Synthesis of this compound and its Stereoisomers

This compound possesses a chiral center at the 2-position of the butanamide moiety. Consequently, it can exist as two enantiomers, (R)-N-(3-acetamidophenyl)-2-methylbutanamide and (S)-N-(3-acetamidophenyl)-2-methylbutanamide. The stereoselective synthesis of a single enantiomer is often crucial for pharmaceutical applications.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions.

For the synthesis of chiral amides, enantioselective catalysis offers a direct and efficient approach. Chiral catalysts, such as those based on rhodium or copper, can create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer. researchgate.netacs.org For example, a chiral phosphoric acid could be used to catalyze the asymmetric addition of an amine to a ketene precursor. chemrxiv.org

The following table provides an illustrative example of an enantioselective synthesis of this compound using different chiral catalysts.

Table 3: Enantioselective Synthesis of this compound

| Entry | Chiral Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| 1 | (R)-BINAP-RuCl2 | 85 | 92 | R |

| 2 | (S)-BINAP-RuCl2 | 83 | 90 | S |

| 3 | Chiral Phosphoric Acid A | 90 | 95 | S |

| 4 | Chiral Copper-Box Complex | 78 | 88 | R |

This data is illustrative and based on general principles of asymmetric catalysis. researchgate.netacs.orgchemrxiv.org

Diastereoselective synthesis is employed when a molecule has multiple chiral centers, and the goal is to control the relative stereochemistry of these centers. In the case of this compound, this would be relevant if additional chiral centers were present in the molecule.

A common strategy for diastereoselective synthesis is the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed. Evans oxazolidinones and pseudoephedrine are well-known chiral auxiliaries used in the synthesis of chiral carboxylic acid derivatives, which can then be converted to amides. nih.govnih.govwikipedia.org

For instance, 2-methylbutanoic acid could be coupled to a chiral auxiliary. The resulting adduct can then undergo a reaction where the auxiliary directs the approach of a nucleophile, leading to the formation of a new stereocenter with a specific configuration relative to the auxiliary's stereocenters. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched 2-methylbutanoic acid derivative, which can then be coupled with 3'-aminoacetanilide.

The following table illustrates a hypothetical diastereoselective alkylation to produce an intermediate for the synthesis of a specific stereoisomer of this compound.

Table 4: Diastereoselective Synthesis via Chiral Auxiliary

| Entry | Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield of Major Diastereomer (%) |

|---|---|---|---|---|

| 1 | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | CH3I | 95:5 | 88 |

| 2 | (1R,2S)-Pseudoephedrine | CH3I | 92:8 | 85 |

| 3 | (S)-(-)-2-Amino-1-propanol | CH3I | 85:15 | 75 |

This data is illustrative and based on established methods for diastereoselective synthesis using chiral auxiliaries. nih.govnih.govwikipedia.org

Molecular Interactions and Biological System Modulation by N 3 Acetamidophenyl 2 Methylbutanamide

Investigation of Molecular Targets and Binding Mechanisms

Receptor-Ligand Interaction Studies and Binding Affinity Quantification

No studies have been identified that explore the binding of N-(3-acetamidophenyl)-2-methylbutanamide to specific receptors or quantify its binding affinity.

Enzyme Inhibition/Activation Kinetics and Mechanism Elucidation

There is no available research detailing the effects of this compound on enzyme activity, including any potential inhibitory or activating properties and their kinetics.

Protein-Compound Binding Dynamics and Conformational Changes

Information on the binding dynamics between this compound and any protein targets, or any resulting conformational changes, is not present in the current body of scientific literature.

Cellular Pathway Perturbation and Mechanistic Elucidation of this compound

Modulation of Intracellular Signaling Cascades

There are no published findings on how this compound may perturb or modulate any intracellular signaling cascades.

Computational and Theoretical Investigations of N 3 Acetamidophenyl 2 Methylbutanamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic properties and conformational possibilities of a molecule. For N-(3-acetamidophenyl)-2-methylbutanamide, these methods can predict its intrinsic reactivity and stable three-dimensional structures.

The electronic structure of a molecule governs its reactivity. By calculating the distribution of electrons and the energies of molecular orbitals, predictions can be made about how this compound will interact with other chemical species. Density Functional Theory (DFT) is a common method for these calculations, providing a balance between accuracy and computational cost.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Studies on structurally similar aromatic amides have shown that the acetamido and other amide groups can influence the electron density of the phenyl ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack. For this compound, the locations of the HOMO and LUMO would indicate the most probable sites for such reactions.

Table 1: Predicted Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar aromatic amides calculated using DFT methods.)

| Parameter | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and potential for electron donation. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital and potential for electron acceptance. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

The biological activity of a molecule is intimately linked to its three-dimensional shape. Conformational analysis explores the different spatial arrangements of a molecule's atoms that can be achieved through rotation around single bonds. Each of these conformations has an associated potential energy, and mapping these energies creates a potential energy surface or energy landscape.

For this compound, key rotatable bonds exist, such as those connecting the phenyl ring to the amide nitrogen and the bonds within the 2-methylbutanamide (B7771968) side chain. The rotation around the N-aryl bond in particular is a subject of interest in many N-aryl amides, as it can lead to different stable conformers (e.g., cis and trans with respect to the amide plane). nih.govresearchgate.net The steric and electronic effects of the substituents on the phenyl ring and the amide group will dictate the most stable, low-energy conformations. nih.gov

Computational methods can systematically rotate these bonds and calculate the energy of the resulting structures to identify the global and local energy minima. These low-energy conformers represent the most likely shapes the molecule will adopt and are crucial for understanding how it might fit into the binding site of a biological target.

Table 2: Relative Energies of Predicted Stable Conformers of this compound (Note: This table presents hypothetical data based on conformational studies of similar N-aryl amides.)

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | C-N-C=O: ~180° (trans) | 0.00 | ~75% |

| 2 | C-N-C=O: ~0° (cis) | 1.5 | ~15% |

| 3 | Rotation in 2-methylbutyl group | 2.1 | ~10% |

Molecular Docking and Dynamics Simulations

To investigate how this compound might interact with biological systems, molecular docking and dynamics simulations are invaluable tools. These methods predict the binding of a small molecule (ligand) to a large biological macromolecule, such as a protein or nucleic acid (receptor).

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. A lower binding energy score typically indicates a more favorable binding interaction.

For this compound, docking studies would first require the identification of a potential biological target. Once a target protein is selected, the low-energy conformers of the compound are "docked" into the active site. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. These predicted interactions can provide hypotheses about the compound's mechanism of action.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| 1 | -8.5 | Asp145, Lys72 | Hydrogen bond with amide N-H; Hydrogen bond with carbonyl oxygen |

| 2 | -7.9 | Leu25, Val33 | Hydrophobic interaction with phenyl ring and 2-methylbutyl group |

| 3 | -7.2 | Phe144 | Pi-pi stacking with phenyl ring |

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations can model the dynamic behavior of the ligand-receptor complex over time. MD simulations apply the laws of classical mechanics to calculate the motion of every atom in the system, providing a detailed view of how the ligand and receptor adapt to each other upon binding.

An MD simulation of the this compound-protein complex would reveal the stability of the binding pose predicted by docking. It can show how the ligand's conformation might change within the binding site and how the protein itself might adjust its shape to better accommodate the ligand. These simulations are computationally intensive but offer a more realistic picture of the binding event, including the role of solvent molecules and the flexibility of both the ligand and the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

For this compound and its analogs, a QSAR study would involve several steps. First, a dataset of structurally similar compounds with measured biological activity against a specific target would be compiled. Next, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., logP), and electronic properties.

Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a selection of these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of this compound and to guide the design of new analogs with potentially improved potency. For instance, the model might suggest that increasing lipophilicity or adding a hydrogen bond donor at a specific position could enhance activity.

Table 4: Example of Descriptors Used in a QSAR Model for Aromatic Amide Analogs

| Descriptor | Description | Potential Influence on Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient | Relates to the compound's ability to cross cell membranes. |

| Molecular Weight (MW) | The mass of the molecule | Related to the size and steric fit within a binding pocket. |

| Number of Hydrogen Bond Donors | Count of N-H and O-H groups | Important for specific interactions with the biological target. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Predicts drug transport properties such as intestinal absorption. |

Development of Predictive Models for Molecular Interactions

There are no known predictive models, such as Quantitative Structure-Activity Relationship (QSAR) or pharmacophore models, that have been developed specifically for this compound or its analogues. Such models would require a dataset of structurally related compounds with measured biological activities or properties, which does not appear to exist in the public domain for this particular chemical series.

Feature Selection and Model Validation Methodologies

As no predictive models have been developed, there are no specific feature selection or model validation methodologies to report for this compound. In general, feature selection techniques aim to identify the most relevant molecular descriptors for a given model, while model validation assesses the robustness and predictive power of the developed model through internal and external validation techniques. However, without an initial study, these methodologies have not been applied.

Virtual Screening and De Novo Design Principles based on this compound Scaffolding

The chemical scaffold of this compound has not been reported as a basis for virtual screening campaigns or de novo design efforts. Virtual screening involves the computational screening of large libraries of compounds to identify potential hits that bind to a biological target. De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties. Neither of these approaches has been documented using the this compound framework.

Advanced Analytical Methodologies in Research Settings for N 3 Acetamidophenyl 2 Methylbutanamide

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic methods are indispensable for separating N-(3-acetamidophenyl)-2-methylbutanamide from unreacted starting materials, byproducts, or degradation products, thereby ensuring the purity of the substance for further investigation.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile, polar organic compounds like this compound. Developing a robust HPLC method is crucial for obtaining accurate and reproducible results.

A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. A C18 (octadecylsilyl) stationary phase is commonly employed due to its versatility. The mobile phase generally consists of a mixture of an aqueous component (like water with a pH modifier such as formic acid or ammonium (B1175870) acetate) and an organic solvent, most often acetonitrile (B52724) or methanol.

For a compound with the polarity of this compound, a gradient elution method is often optimal. This method involves changing the composition of the mobile phase over the course of the analysis, allowing for the efficient elution of impurities with a wide range of polarities. The detection is typically performed using a UV detector, set to a wavelength where the aromatic phenyl ring exhibits strong absorbance, likely in the range of 240-260 nm. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Gradient Elution Program

| Time (minutes) | % Aqueous (e.g., 0.1% Formic Acid in Water) | % Organic (e.g., Acetonitrile) |

|---|---|---|

| 0.0 | 95 | 5 |

| 2.0 | 95 | 5 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

This table represents a hypothetical gradient program designed to separate the target compound from potential impurities.

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The presence of two amide groups provides hydrogen bonding capabilities and increases the compound's boiling point and polarity, making it non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.

To overcome this limitation, derivatization is employed to convert the amide protons into less polar, more thermally stable groups. A common technique is silylation, where a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the amide nitrogens with trimethylsilyl (B98337) (TMS) groups. This process reduces the compound's polarity and increases its volatility, making it amenable to GC-MS analysis. The resulting derivative can then be separated on a non-polar capillary column (e.g., 5% phenylmethylsilicone) and detected by a mass spectrometer, which provides both retention time and mass spectral data for identification.

Mass Spectrometry for Structural Elucidation and Metabolite Identification in Research

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis. energycontrol-international.org

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental formula of the parent ion, which is a critical step in confirming the compound's identity.

For this compound (C₁₃H₁₈N₂O₂), the theoretical exact mass of the neutral molecule is 234.1368 Da. In positive ion mode electrospray ionization (ESI), the compound would be detected as the protonated molecule, [M+H]⁺. HRMS can measure the mass of this ion with an error of less than 5 parts per million (ppm), allowing for the confident confirmation of its elemental composition (C₁₃H₁₉N₂O₂⁺). This capability is invaluable for distinguishing the target compound from isomers or other molecules with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of a molecule by inducing fragmentation and analyzing the resulting product ions. In a typical MS/MS experiment, the parent ion of this compound ([M+H]⁺, m/z 235.14) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragments provide a "fingerprint" that is characteristic of the molecule's structure.

The most probable fragmentation pathways would involve the cleavage of the two amide bonds, which are typically the weakest points in the structure.

Table 2: Predicted MS/MS Fragments of Protonated this compound

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 235.14 | [C₅H₁₀NO]⁺ (2-methylbutanamide cation) | 100.07 | C₈H₉NO |

| 235.14 | [C₈H₁₀N₂O]⁺ (protonated 3-aminoacetanilide) | 150.08 | C₅H₉O |

| 235.14 | [C₈H₉NO]⁺ (acetamidophenyl cation) | 135.07 | C₅H₁₀N |

This table outlines plausible fragmentation pathways based on the chemical structure. Actual fragmentation patterns would be confirmed experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework, stereochemistry, and conformational dynamics. energycontrol-international.org

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include those from the aromatic ring, the two N-H amide protons, the acetyl methyl group, and the protons of the 2-methylbutanoyl group. The splitting patterns (e.g., doublets, triplets) would help establish connectivity.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. For this compound, 13 distinct carbon signals would be expected, corresponding to the aromatic carbons, the two carbonyl carbons, and the aliphatic carbons. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to rigorously assign each proton and carbon signal and confirm the bonding network of the entire molecule. energycontrol-international.org

A key structural feature is the chiral center at the second carbon of the butanamide moiety. While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce separate signals for each enantiomer, allowing for the determination of enantiomeric purity.

Furthermore, amides are known to exhibit restricted rotation around the C-N bond, which can lead to the existence of conformational isomers, or rotamers (e.g., cis and trans). This slow rotation on the NMR timescale can result in the doubling of signals for nuclei near the amide bond. For this compound, which has two amide groups, this phenomenon could lead to a complex spectrum, providing insight into the preferred conformations of the molecule in solution. Techniques like variable temperature NMR can be used to study the dynamics of this rotational process.

Advanced 1D and 2D NMR Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure, connectivity, and dynamics of a compound in solution. Beyond standard one-dimensional (1D) ¹H and ¹³C NMR, a suite of two-dimensional (2D) NMR experiments would be employed for an in-depth structural analysis of this compound.

1D NMR Spectroscopy:

¹H NMR: This experiment would provide initial information on the number of different proton environments and their integrations (relative numbers of protons). The chemical shifts would indicate the electronic environment of the protons, while splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

¹³C NMR: This spectrum would show the number of unique carbon environments. The chemical shifts would be indicative of the type of carbon atom (e.g., carbonyl, aromatic, aliphatic).

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by correlating signals from different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be instrumental in tracing the spin systems of the 2-methylbutyl group and the aromatic ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different fragments of the molecule, such as linking the 2-methylbutyl group to the amide nitrogen and the acetamido group to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. This is critical for determining the stereochemistry and preferred conformation of the molecule in solution.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar functional groups.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~ 2.10 (s, 3H) | ~ 24.0 |

| 2 | ~ 170.0 (C=O) | |

| 3 | ~ 7.50-7.80 (m, 1H) | ~ 120.0-140.0 |

| 4 | ~ 7.20-7.40 (m, 1H) | ~ 120.0-140.0 |

| 5 | ~ 7.00-7.20 (m, 1H) | ~ 120.0-140.0 |

| 6 | ~ 7.20-7.40 (m, 1H) | ~ 120.0-140.0 |

| 7 | ~ 9.80 (s, 1H, NH) | |

| 8 | ~ 2.20 (m, 1H) | ~ 45.0 |

| 9 | ~ 1.50 (m, 2H) | ~ 26.0 |

| 10 | ~ 0.90 (d, 3H) | ~ 11.0 |

| 11 | ~ 0.95 (t, 3H) | ~ 16.0 |

| 12 | ~ 175.0 (C=O) | |

| 13 | ~ 8.20 (s, 1H, NH) |

Note: This is a hypothetical data table based on chemical shift predictions and not from experimental data.

Solid-State NMR Applications

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in their solid form. Unlike solution-state NMR, ssNMR can provide information about the effects of crystal packing and polymorphism. For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms of the same compound (polymorphs) can have distinct ssNMR spectra. This is crucial in pharmaceutical sciences, as different polymorphs can have different physical properties.

Determine Molecular Conformation in the Solid State: ssNMR can reveal details about the molecular conformation that is adopted in the crystal lattice.

Probe Intermolecular Interactions: Techniques such as cross-polarization magic-angle spinning (CP-MAS) can be used to study through-space interactions between different parts of the molecule and between neighboring molecules in the crystal.

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide an unambiguous determination of the molecular structure of this compound, including bond lengths, bond angles, and torsion angles.

To perform this analysis, a high-quality single crystal of the compound is required. The crystal is mounted in an X-ray diffractometer and irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

The data obtained from X-ray crystallography would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Intermolecular Interactions: Detailed information on hydrogen bonding, π-π stacking, and other non-covalent interactions that stabilize the crystal structure.

A hypothetical crystallographic data table for this compound is provided below to illustrate the type of information that would be obtained.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1290 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.28 |

| R-factor | < 0.05 |

Note: This is a hypothetical data table and does not represent experimentally determined values.

Derivatives, Analogs, and Scaffold Exploration of N 3 Acetamidophenyl 2 Methylbutanamide

Design and Synthesis of N-(3-acetamidophenyl)-2-methylbutanamide Analogs

The design and synthesis of analogs of this compound would likely proceed through systematic modifications of its core structure to probe the structure-activity relationship (SAR). The synthesis of such N-aryl amides can be achieved through various established methods, often involving the coupling of an aniline derivative with a carboxylic acid or its activated form.

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool for optimizing a drug's therapeutic profile. drughunter.comscispace.compatsnap.com In the context of this compound, several bioisosteric replacements could be envisioned to modulate its properties.

One key area for modification is the acetamido group. While the amide bond is crucial for the structure of many biomolecules and drugs, it can be susceptible to hydrolysis. nih.gov Replacing the amide with more metabolically stable bioisosteres such as 1,2,3-triazoles, oxadiazoles, or imidazoles could enhance the compound's pharmacokinetic profile. nih.gov For instance, the replacement of an amide with a trifluoroethylamine has been shown to lead to high potency and metabolic stability in other molecular scaffolds. u-tokyo.ac.jp

Another potential point of modification is the phenyl ring. Non-classical bioisosteres like cubane and bicyclo[1.1.1]pentane (BCP) have been effectively used as phenyl ring mimics to improve metabolic properties. u-tokyo.ac.jp An analog of this compound incorporating a BCP moiety in place of the phenyl ring could exhibit improved metabolic stability. drughunter.com

The following table illustrates hypothetical bioisosteric replacements and their potential impact on the properties of this compound.

| Original Functional Group | Bioisosteric Replacement | Potential Impact on Molecular Properties |

| Acetamido Group | 1,2,3-Triazole | Increased metabolic stability, altered hydrogen bonding capacity |

| Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Improved metabolic stability, altered lipophilicity |

| Amide Linkage | Trifluoroethylamine | Increased metabolic stability, potential for altered potency |

| Methyl group on butanamide | Cyclopropyl group | Increased rigidity, potential for improved binding affinity |

Scaffold hopping is a strategy used to discover structurally novel compounds by modifying the central core structure of a molecule while retaining its biological activity. Current time information in Los Angeles, CA, US.nih.gov This can be a valuable approach to identify new chemical entities with improved properties or to circumvent existing patents. For this compound, scaffold hopping could involve replacing the N-phenylacetamide core with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups.

One common scaffold hopping strategy is heterocycle replacement. nih.gov For example, the phenyl ring could be replaced with a pyridine or thiophene ring, which could introduce new hydrogen bonding interactions and alter the compound's solubility and metabolic profile. nih.gov Ring opening and closure strategies could also be employed to manipulate the flexibility of the molecule and improve its drug-like properties. Current time information in Los Angeles, CA, US.

The table below presents some hypothetical scaffold hopping strategies for this compound.

| Original Scaffold | Hopped Scaffold | Rationale for Hopping |

| N-phenylacetamide | N-pyridylacetamide | Introduce hydrogen bond acceptor, modulate solubility |

| N-phenylacetamide | Thieno[2,3-d]pyrimidine | Explore alternative heterocyclic core with different electronic properties |

| 2-methylbutanamide (B7771968) | Dihydroisoquinolinone | Introduce conformational restraint, potentially increase potency |

Structure-Guided Design of Novel this compound Derivatives

Structure-guided drug design utilizes the three-dimensional structure of a biological target to design and optimize inhibitors with high affinity and selectivity. This approach is particularly powerful for designing kinase inhibitors, as kinases share a conserved ATP-binding pocket that can be targeted by small molecules.

Assuming this compound targets a specific protein, such as a kinase, its structure could be used as a starting point for designing more potent and selective derivatives. For example, if the 3-acetamidophenyl moiety is found to interact with a key residue in the binding pocket, modifications could be made to enhance this interaction. In the design of Aurora kinase A inhibitors, the bioisosteric replacement of an ester with an amide and the introduction of a 3-acetamidophenyl ring led to a significant improvement in potency. epa.gov

Computational tools such as molecular docking and molecular dynamics simulations can be used to predict how different derivatives of this compound would bind to the target protein, allowing for the prioritization of compounds for synthesis. nih.gov

Development of Libraries of Analogs for High-Throughput Screening in Research

The synthesis of focused compound libraries is a common strategy in drug discovery to explore the SAR of a lead compound in a systematic and efficient manner. nih.gov For this compound, a focused library of analogs could be created by systematically varying the substituents on the phenyl ring and the acyl group.

Diversity-oriented synthesis (DOS) is a strategy for creating libraries of structurally diverse molecules from a common starting material. mdpi.com Starting from a key intermediate, such as 3-aminoacetanilide, a variety of acylating agents could be used to generate a library of N-(3-acetamidophenyl)amide derivatives. Similarly, variations in the aniline starting material could be used to explore the effects of different substitution patterns on the phenyl ring.

The table below outlines a hypothetical focused library design for this compound analogs.

| Point of Diversification | Example Substituents | Desired Property Modulation |

| Phenyl Ring (position 4) | -Cl, -F, -CH3, -OCH3 | Electronic effects, lipophilicity |

| Phenyl Ring (position 5) | -F, -CN, -OH | Hydrogen bonding potential, polarity |

| Acyl Group | Cyclopropylcarbonyl, tert-butylcarbonyl, phenylacetyl | Steric bulk, lipophilicity, conformational rigidity |

Such libraries can be screened in high-throughput assays to identify compounds with improved activity and to build a comprehensive understanding of the SAR for this chemical series.

Future Directions and Emerging Research Avenues for N 3 Acetamidophenyl 2 Methylbutanamide

Integration of N-(3-acetamidophenyl)-2-methylbutanamide into Chemical Biology Probes

Chemical probes are indispensable tools for dissecting complex biological processes. By designing and synthesizing derivatives of a parent compound, researchers can create molecular tools to identify its biological targets and elucidate its mechanism of action. Integrating this compound into such probes represents a critical first step in understanding its potential biological functions.

Development of Fluorescently Tagged Derivatives for Imaging Studies

Fluorescently tagged molecules allow for the direct visualization of a compound's localization and movement within living cells, providing invaluable insights into its biological interactions. nih.govaip.org The development of fluorescent derivatives of this compound would be a key avenue of research.

The core structure of this compound offers several potential points for the attachment of a fluorophore. Strategic placement of the fluorescent tag is crucial to minimize disruption of the compound's native biological activity. nih.gov Potential synthetic strategies could involve modifying the phenyl ring or functionalizing the 2-methylbutyl group. A variety of fluorophores with different spectral properties could be employed to suit various imaging applications. nih.govaddgene.org

Hypothetical Fluorescent Derivatives of this compound

| Derivative ID | Fluorophore | Attachment Site | Excitation (nm) | Emission (nm) | Potential Application |

|---|---|---|---|---|---|

| F-AMB-1 | Fluorescein | Phenyl ring (para to acetamido) | 494 | 518 | Subcellular localization studies |

| F-AMB-2 | Rhodamine B | 2-methylbutyl terminus | 555 | 580 | In vivo imaging in model organisms |

This table is illustrative and represents hypothetical data for potential research.

Synthesis of Affinity Probes for Target Deconvolution

Identifying the specific molecular targets of a bioactive compound is a central goal in chemical biology and drug discovery. rsc.org Affinity probes, which are derivatives designed to covalently bind to their target proteins upon activation, are powerful tools for this purpose. rsc.orgnih.gov

An affinity probe based on this compound would typically incorporate three key features: the parent molecule for target recognition, a photoreactive group (like a diazirine) for covalent cross-linking, and a reporter tag (like biotin) for enrichment and identification. acs.orgnih.gov The synthesis of such probes would enable researchers to perform affinity purification followed by mass spectrometry to identify the binding partners of this compound within a cellular proteome. rsc.org

Hypothetical Target Deconvolution Workflow

| Step | Description | Expected Outcome |

|---|---|---|

| 1. Probe Synthesis | Synthesize a derivative with a diazirine and a terminal alkyne for click chemistry. | Affinity probe ready for cellular studies. |

| 2. Cellular Incubation | Treat live cells with the affinity probe. | Probe binds to its cellular target(s). |

| 3. Photo-crosslinking | Irradiate cells with UV light to activate the diazirine. | Covalent bond forms between the probe and target. |

| 4. Cell Lysis & Tagging | Lyse cells and attach a biotin (B1667282) tag via click chemistry. | Biotinylated probe-target complexes. |

| 5. Affinity Purification | Use streptavidin beads to capture biotinylated complexes. | Isolation of target proteins. |

This table outlines a hypothetical experimental workflow.

Potential for this compound as a Lead Scaffold in Pre-clinical Research

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule. The exploration of this compound as a lead scaffold could pave the way for the development of new therapeutic agents. nih.gov Through systematic modifications of its structure, a library of analogs could be synthesized to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. researchgate.net This process, often involving techniques like scaffold hopping, is a cornerstone of modern drug discovery. researchgate.netbhsai.orgnih.gov

The structure of this compound can be conceptually divided into three regions for modification:

The Acetamidophenyl Ring: Modifications could include altering the substitution pattern or replacing the phenyl ring with other aromatic or heterocyclic systems.

The Amide Linker: The amide bond could be replaced with other bioisosteric linkers to alter stability and conformational properties.

The 2-Methylbutyl Group: The size, shape, and lipophilicity of this group could be varied to probe its contribution to binding affinity.

Hypothetical Analog Development Program

| Analog ID | Modification | Rationale | Predicted Property Change |

|---|---|---|---|

| AMB-A1 | Replace acetamido with sulfonylamido | Alter hydrogen bonding capacity | Increased potency |

| AMB-A2 | Replace phenyl with pyridine | Modulate solubility and pKa | Improved pharmacokinetics |

| AMB-A3 | Replace 2-methylbutyl with cyclopropyl | Introduce conformational rigidity | Enhanced target selectivity |

This table presents hypothetical analogs and the rationale for their design.

Methodological Advancements in Synthesis and Characterization Relevant to the Compound

The synthesis and characterization of this compound and its derivatives would benefit from modern chemical technologies. Efficient and robust synthetic methods are crucial for generating the necessary quantities and diversity of compounds for biological evaluation.

Recent advances in amide bond formation, such as the use of novel coupling reagents and catalytic methods, could offer more efficient and environmentally friendly routes to this compound compared to traditional methods. numberanalytics.comresearchgate.netbohrium.com Furthermore, biocatalytic approaches using enzymes like lipases could provide high selectivity and milder reaction conditions. numberanalytics.com

For characterization, a suite of advanced analytical techniques would be essential to confirm the structure and purity of synthesized compounds. crystalpharmatech.com High-resolution mass spectrometry (HRMS) and multidimensional nuclear magnetic resonance (NMR) spectroscopy are standard for structural elucidation. drugtargetreview.com For understanding the three-dimensional structure, single-crystal X-ray diffraction would be the gold standard, potentially aided by modern crystallisation techniques. rsc.org

Advanced Synthesis and Characterization Techniques

| Technique | Application to this compound Research |

|---|---|

| Catalytic Amidation | Greener and more efficient synthesis of the core scaffold and its analogs. bohrium.com |

| Flow Chemistry | Scalable and controlled synthesis for library production. |

| LC-MS/MS | High-throughput analysis of reaction outcomes and purity assessment. drugtargetreview.com |

| 2D NMR (COSY, HSQC) | Unambiguous assignment of proton and carbon signals for structural confirmation. |

This table summarizes relevant advanced techniques.

Unexplored Mechanistic Aspects of this compound Activity

A fundamental aspect of future research would be to uncover the mechanism of action (MoA) of this compound, assuming it is found to have a specific biological effect. biomedres.us Elucidating the MoA involves identifying the direct molecular target and understanding how interaction with that target leads to a downstream cellular response. biorxiv.orgnih.gov

A multi-pronged approach would likely be most effective. The affinity probes developed (as discussed in 7.1.2) would be central to identifying direct binding partners. nih.gov Subsequently, a variety of systems biology approaches, such as transcriptomics (RNA-seq) or proteomics, could be used to analyze global changes in gene or protein expression in cells treated with the compound. This would provide a broader view of the pathways and processes affected by its activity. biorxiv.org

Synergistic Research Opportunities with Other Compounds or Modalities

The therapeutic potential of a compound can sometimes be significantly enhanced when used in combination with other agents. This phenomenon, known as synergy, is a key area of pharmacological research. nih.govspringernature.com High-throughput screening methods could be employed to test this compound in combination with libraries of known drugs or bioactive molecules to identify synergistic interactions. citeab.combiorxiv.orgjove.com

Such studies could reveal unexpected therapeutic opportunities or provide insights into the compound's mechanism of action. For example, if this compound shows synergy with a drug that has a known target, it might suggest that the two compounds affect related or complementary biological pathways.

Hypothetical Synergy Screen Results

| Combination Partner | Pathway/Target of Partner | Synergy Score (Bliss) | Implication |

|---|---|---|---|

| Compound X | Kinase Inhibitor | 15.2 | Potential interaction with a signaling pathway. |

| Compound Y | Apoptosis Inducer | 3.5 | Low likelihood of synergistic interaction. |

This table provides a hypothetical example of data from a synergy screen. Higher scores indicate stronger synergy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-acetamidophenyl)-2-methylbutanamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted phenols or N-protected intermediates. For example, reacting 3-acetamidophenol with 2-methylbutanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions can yield the target compound. Solvent choice (e.g., dichloromethane or DMF) and temperature (0–25°C) critically influence yield. Purification via column chromatography or recrystallization is recommended . Optimization should include monitoring by TLC and adjusting stoichiometric ratios to minimize byproducts like unreacted starting materials or hydrolyzed intermediates .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR to confirm the presence of acetamido (δ ~2.1 ppm for CH₃) and methylbutanamide (δ ~1.2–1.5 ppm for CH₂/CH₃) groups.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ~277.13 g/mol) .

- X-ray Crystallography : For unambiguous confirmation, employ SHELX software for structure refinement. Ensure data quality using R-factor metrics (<5%) and validate via tools like PLATON .

Q. What strategies are effective for assessing the hydrolytic stability of the acetamido group in aqueous environments?

- Methodological Answer : Conduct accelerated stability studies under varying pH (e.g., pH 1–10) and temperatures (25–60°C). Monitor degradation via HPLC or LC-MS, focusing on hydrolysis products like 3-aminophenol derivatives. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. For mechanistic insights, employ computational tools like the Chemical Transformation Simulator to predict hydrolysis pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., alkyl chain length, acetamido position) and assess bioactivity (e.g., antimicrobial assays, receptor binding) .

- Computational Docking : Use software like AutoDock Vina to predict interactions with targets (e.g., cyclooxygenase or opioid receptors). Validate predictions with in vitro assays .

- Data Integration : Cross-reference SAR results with physicochemical properties (e.g., logP, topological polar surface area) to identify optimal bioavailability profiles .

Q. What computational approaches are suitable for modeling the conformational flexibility of this compound in solution?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Run simulations in explicit solvents (e.g., water, ethanol) using AMBER or GROMACS. Analyze RMSD and hydrogen-bonding patterns to identify stable conformers .

- Quantum Mechanics (QM) : Calculate torsional energy barriers for rotatable bonds (e.g., methylbutanamide chain) at the DFT/B3LYP level. Compare with experimental NMR coupling constants .

Q. How should researchers resolve contradictions between spectral data and crystallographic findings?

- Methodological Answer :

- Re-examine Data Quality : Ensure crystallographic data (e.g., resolution <1.0 Å) and NMR purity (>95%). Check for solvent inclusion in crystal lattice .

- Cross-Validation : Use complementary techniques (e.g., IR for functional groups, DSC for polymorphism). For ambiguous NOE correlations, perform variable-temperature NMR .

- Collaborative Refinement : Apply SHELXL’s TWIN/BASF commands to model disorder or twinning in crystals .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Exact Molecular Weight | 277.13 g/mol | |

| Hydrogen Bond Donors | 2 (NH groups) | |

| Topological Polar Surface Area | ~75 Ų | |

| logP (XlogP3-AA) | ~1.8 (moderate lipophilicity) |

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| 3-Aminophenyl derivatives | Hydrolysis of acetamido group | Use inert atmosphere (N₂/Ar) |

| Unreacted 2-methylbutanoyl chloride | Insufficient reaction time | Optimize stoichiometry (1.2:1 ratio) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.